molecular formula C14H15N5O2 B12242369 8-(1H-1,3-benzodiazol-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

8-(1H-1,3-benzodiazol-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B12242369
M. Wt: 285.30 g/mol
InChI Key: RTCLNJRBEZYIGK-UHFFFAOYSA-N
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Description

8-(1H-1,3-Benzodiazol-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic compound known for its unique structural features and potential applications in various fields of science. This compound belongs to the class of spiro compounds, which are characterized by a spiro-connected bicyclic system. The presence of a benzodiazole moiety and a triazaspirodecane core makes it an interesting subject for research in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(1H-1,3-benzodiazol-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multi-step organic reactions. One common method starts with the preparation of the benzodiazole precursor, which is then reacted with a suitable spirocyclic intermediate. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification steps like recrystallization and chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

8-(1H-1,3-Benzodiazol-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: Nucleophilic substitution reactions can occur at the benzodiazole ring, where halogenated derivatives can be synthesized using halogenating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of light.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different properties and applications.

Scientific Research Applications

Chemistry

In chemistry, 8-(1H-1,3-benzodiazol-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound has been studied for its potential as a pharmacological agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the treatment of neurological disorders.

Medicine

Medicinally, the compound is investigated for its anticonvulsant properties. Studies have shown that derivatives of this compound can exhibit significant activity against seizures, making it a promising lead for the development of new antiepileptic drugs .

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of 8-(1H-1,3-benzodiazol-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets in the body. For instance, its anticonvulsant activity is believed to be mediated through the modulation of ion channels in the nervous system, which helps in stabilizing neuronal activity and preventing seizures.

Comparison with Similar Compounds

Similar Compounds

  • 7,8-Benzo-1,3-diazaspiro[4.5]decane-2,4-dione
  • 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione

Uniqueness

Compared to similar compounds, 8-(1H-1,3-benzodiazol-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione stands out due to its specific benzodiazole moiety, which imparts unique electronic and steric properties. These features can enhance its interaction with biological targets and improve its pharmacological profile.

Properties

Molecular Formula

C14H15N5O2

Molecular Weight

285.30 g/mol

IUPAC Name

8-(1H-benzimidazol-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

InChI

InChI=1S/C14H15N5O2/c20-11-14(18-13(21)17-11)5-7-19(8-6-14)12-15-9-3-1-2-4-10(9)16-12/h1-4H,5-8H2,(H,15,16)(H2,17,18,20,21)

InChI Key

RTCLNJRBEZYIGK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12C(=O)NC(=O)N2)C3=NC4=CC=CC=C4N3

Origin of Product

United States

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